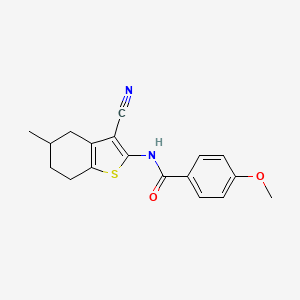

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methoxybenzamide

Description

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methoxybenzamide is a benzamide derivative featuring a tetrahydrobenzothiophene core substituted with a cyano group at position 3 and a methyl group at position 3. The 4-methoxybenzamide moiety is linked via an amide bond to the thiophene ring. This compound is of interest in medicinal and agrochemical research due to the pharmacological relevance of 2-aminothiophene derivatives, which exhibit diverse biological activities, including allosteric modulation of adenosine receptors and pesticidal properties .

Properties

IUPAC Name |

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-11-3-8-16-14(9-11)15(10-19)18(23-16)20-17(21)12-4-6-13(22-2)7-5-12/h4-7,11H,3,8-9H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPXAOAYJFQKKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the benzothiophene core with 4-methoxybenzoyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methoxybenzamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following analogs share structural homology with the target compound but differ in substituent positioning or functional groups:

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight |

|---|---|---|---|---|

| N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methoxybenzamide (Target Compound) | Not Provided | C₂₃H₂₁N₂O₂S | 3-cyano, 5-methyl (tetrahydrobenzothiophene); 4-methoxy (benzamide) | 385.49 g/mol |

| N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-phenoxybenzamide | 391221-72-0 | C₂₃H₂₀N₂O₂S | 3-cyano, 5-methyl (tetrahydrobenzothiophene); 4-phenoxy (benzamide) | 388.48 g/mol |

| N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide | 328539-86-2 | C₁₈H₁₈N₂O₂S | 3-cyano, 5-methyl (tetrahydrobenzothiophene); 2-methoxy (benzamide) | 326.41 g/mol |

| N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide | Not Provided | C₂₂H₂₀N₂O₂S | 3-benzoyl (tetrahydrobenzothiophene); unsubstituted benzamide | 376.47 g/mol |

Key Differences and Implications

Substituent Effects on Electronic Properties

- Cyano vs. In contrast, the benzoyl group in the analog from is electron-donating, which may alter binding affinity or metabolic stability .

- Methoxy Positioning : The 4-methoxy substituent in the target compound provides para-directed electronic effects, whereas the 2-methoxy analog (CAS 328539-86-2) introduces steric hindrance and ortho electronic effects, likely reducing rotational freedom and altering receptor interactions .

Conformational Analysis

- Crystal structure studies of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide reveal that the tetrahydrobenzothiophene ring adopts an envelope conformation, with dihedral angles between the thiophene and benzamide rings influencing π-π stacking interactions .

Pharmacological Relevance

- 2-Aminothiophene derivatives are known allosteric modulators of adenosine receptors. The target compound’s cyano and methoxy groups may enhance binding to the A1 receptor compared to analogs with bulkier substituents (e.g., phenoxy) .

Crystallographic Insights

- Tools such as SHELX and OLEX2 () enable precise determination of molecular conformations. For example, the target compound’s intramolecular N–H···O hydrogen bond (as seen in ) likely stabilizes its bioactive conformation .

Biological Activity

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methoxybenzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that combines a benzothiophene ring with a cyano group and a methoxybenzamide moiety. Its molecular formula is , and it has a molecular weight of approximately 353.46 g/mol. The presence of the cyano group and aromatic rings contributes to its biological efficacy.

This compound primarily acts as an inhibitor of specific kinases within the mitogen-activated protein kinase (MAPK) family. Research indicates that it selectively inhibits JNK2 and JNK3 kinases, which play critical roles in cellular signaling pathways related to inflammation and cancer progression . The binding mode involves hydrogen bonding with the hinge region of the ATP-binding site, which is crucial for its inhibitory activity.

Case Studies

Several studies have explored the biological activity of related compounds:

Case Study 1: JNK Inhibition

A study identified several N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide derivatives as potent inhibitors of JNK kinases. Compounds 5a and 11a were highlighted for their high selectivity against JNK2 and JNK3 with pIC50 values of 6.7 and 6.6 respectively . This establishes a precedent for the biological activity of structurally related compounds.

Case Study 2: Anticancer Screening

In a screening assay involving multiple cancer cell lines, derivatives of benzothiophene were shown to significantly inhibit cell growth at micromolar concentrations. The mechanism was attributed to apoptosis induction via caspase activation.

Comparative Biological Activity Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzothiophene ring + Cyano group | Anticancer, Anti-inflammatory |

| N-(3-cyano-4-methyl-thiazole) | Thiazole ring | Antibacterial |

| N-(5-methyl-thiazole) | Simple thiazole structure | Antifungal |

| 5-Methylthiazolo[5,4-c]pyridine | Pyridine fused with thiazole | Anticancer |

| 4-Methylbenzothiazole | Benzothiazole core | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.